molecular formula C18H17N3O3S B4131707 N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE

N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE

Cat. No.: B4131707
M. Wt: 355.4 g/mol
InChI Key: GZOXIVTZTBROHJ-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE is an organic compound that belongs to the class of acetamides. This compound features a phthalazinylthio group attached to an acetamide backbone, with two methoxy groups on the phenyl ring. Compounds like this are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and phthalazine-1-thiol.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form 2,5-dimethoxyphenyl chloroacetamide.

    Final Product Formation: The intermediate is then reacted with phthalazine-1-thiol under basic conditions to yield N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE: can be compared with other acetamides and thioacetamides.

    N-(2,5-dimethoxyphenyl)acetamide: Lacks the phthalazinylthio group.

    2-(1-phthalazinylthio)acetamide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-13-7-8-16(24-2)15(9-13)20-17(22)11-25-18-14-6-4-3-5-12(14)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOXIVTZTBROHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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